3-Acetyl-N-ethylpyridinium bromide
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Overview
Description
3-Acetyl-N-ethylpyridinium bromide is a pyridinium salt with the molecular formula C9H12BrNO.
Preparation Methods
The synthesis of 3-acetyl-N-ethylpyridinium bromide typically involves the N-alkylation of pyridine derivatives. One common method includes the reaction of 3-acetylpyridine with ethyl bromide under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol, and the product is purified through recrystallization .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to higher efficiency and scalability .
Chemical Reactions Analysis
3-Acetyl-N-ethylpyridinium bromide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Common Reagents and Conditions:
- Oxidizing agents: Potassium permanganate, hydrogen peroxide
- Reducing agents: Sodium borohydride
- Solvents: Ethanol, acetonitrile
- Conditions: Reflux, ambient temperature
Major Products:
- Pyridine N-oxides (oxidation)
- Reduced pyridinium derivatives (reduction)
- Substituted pyridinium salts (substitution)
Scientific Research Applications
3-Acetyl-N-ethylpyridinium bromide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-acetyl-N-ethylpyridinium bromide involves its interaction with molecular targets such as enzymes and cellular membranes. The compound can disrupt cellular processes by interfering with enzyme activity or membrane integrity, leading to its antimicrobial and anticancer effects .
Molecular Targets and Pathways:
- Enzymes: Inhibition of key enzymes involved in cellular metabolism
- Membranes: Disruption of membrane integrity, leading to cell lysis
Comparison with Similar Compounds
- Cetylpyridinium chloride
- 1-Ethylpyridinium bromide
- Pyridine N-oxides
Conclusion
3-Acetyl-N-ethylpyridinium bromide is a versatile compound with significant potential in scientific research and industrial applications. Its unique chemical properties and reactivity make it a valuable tool in various fields, from chemistry and biology to medicine and industry.
Properties
Molecular Formula |
C9H12BrNO |
---|---|
Molecular Weight |
230.10 g/mol |
IUPAC Name |
1-(1-ethylpyridin-1-ium-3-yl)ethanone;bromide |
InChI |
InChI=1S/C9H12NO.BrH/c1-3-10-6-4-5-9(7-10)8(2)11;/h4-7H,3H2,1-2H3;1H/q+1;/p-1 |
InChI Key |
QFDIKXPXNKKEQQ-UHFFFAOYSA-M |
Canonical SMILES |
CC[N+]1=CC=CC(=C1)C(=O)C.[Br-] |
Origin of Product |
United States |
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